Cas no 57-88-5 (Cholesterol)

Cholesterol 化学的及び物理的性質
名前と識別子
-
- 6-Cholesten-3b-ol
- 5-Cholesten-3beta-ol
- cholesterol from lanolin
- cholesterol from hog liver
- Cholesterol, NF
- (3beta)-cholest-5-en-3-ol
- (3.beta.)-Cholest-5-en-3-ol
- (3β)-cholest-5-en-3-ol
- 3β-hydroxycholest-5-ene
- 5,6-Cholesten-3beta-ol
- 5:6-cholesten-3-beta-ol
- 5:6-Cholesten-3beta-ol
- 5-Cholesten-3B-ol
- 5-cholesten-3β-ol
- Cholest-5-en-3beta-ol
- 3beta-hydroxycholest-5-ene
- 3beta-hydroxy-5-cholestene
- Cholesterol (stabilized with alpha-Tocopherol)
- Cholest-5-en-3-ol
- Cholest-5-en-3β-ol
- Cholesterol
- CHOLESTEROL (AS)
- Cholesterol solution
- Cholesterol, Semi-synthetic
- 20-Dihydro Cortexolone
- 20-Dihydro-11-deoxycortisol
- 3β-Hydroxy-5-cholestene
- cholesterin
- cholest-5-en-3β-ol ; 110796
- cholest-5-en-3β-ol; 110797
- CHO-HP
- Cholesteryl alcohol
- Cholestrin
- Dusoline
- Dusoran
- Cordulan
- Cholesterine
- Cholestrol
- Hydrocerin
- Kathro
- Dythol
- Lanol
- Super hartolan
- Provitamin D
- Cholesterol base H
- Lidinite
- Lidinit
- Nimco cholesterol base H
- Wool alcohols B. P.
- (-)-Cholesterol
- Tegolan (VAN)
- Cholest-5-en-3-beta-ol
- Tegolan
- Cholest-5-en-3-ol (3beta)-
- 3-beta-Hydroxycholest-5-ene
- Dataset-S1.258
- 34026-89-6
- 57-88-5
- (3beta,14beta,17alpha)-cholest-5-en-3-ol
- 5:6-Cholesten-3-ol
- NSC-8798
- Cholesterol, Vetec(TM) reagent grade, >=92.5%
- epicholesterin
- 3.beta.-Hydroxycholest-5-ene
- AB00443913_03
- 20bFH-cholest-5-en-3b-ol
- CHOLESTEROL [JAN]
- Tox21_111595
- delta(sup 5)-Cholesten-3-beta-ol
- CHOLESTEROL [VANDF]
- Q43656
- (3H)-Cholesterol
- CAS-57-88-5
- CHOLESTEROL (USP-RS)
- Cholesterol, 99.0%
- 5-Cholesten-3ss--ol
- Cholesterol, European Pharmacopoeia (EP) Reference Standard
- CHOLESTEROL [WHO-DD]
- Cholest-5-en-3-ol (3beta)-, labeled with tritium
- Cholesterol1551
- Cholesterol, from lanolin, >=95.0% (GC)
- WLN: L E5 B666 LUTJ A1 E1 FY1&3Y1&1 OQ
- DB04540
- BIDD:PXR0095
- CHOLESTEROL (MART.)
- (+)-ent-Cholesterol
- NCGC00159351-03
- Soya phospholipon & Cholesterol (2:1 molar ratio)
- 3beta-cholest-5-en-3-ol
- CHOLESTEROL (II)
- D00040
- AKOS005267135
- GTPL2718
- cholest-5-en-3b-ol
- W-105431
- 80356-14-5
- CS-1096707
- CHEBI:140435
- F70214
- Epitope ID:150761
- Cholesterol 10 microg/mL in Acetonitrile
- CHOLESTEROL [MI]
- Cholesterol,(S)
- Liquid crystal CN/9
- CHOLESTEROL [USP-RS]
- CHOLESTEROL (EP MONOGRAPH)
- Cholesterol, Pharmaceutical Secondary Standard; Certified Reference Material
- DTXCID402401
- 5BBA213B-ECF4-44AF-8AAF-8A0120F2F886
- CHOLESTEROL [EP MONOGRAPH]
- Cholesterol [BAN:JAN:NF]
- EN300-323186
- Cholesterol (TN)
- LMST01010001
- Cholesterol (Excipient)
- .DELTA.5-Cholesten-3-.beta.-ol
- Cholest-5-en-3-ol, (3.beta.)- #
- CHEBI:16113
- CHOLESTEROL [MART.]
- AI3-03112
- Dastar
- NSC8798
- Cholesterinum
- CHOLESTEROL [II]
- Phospholipon & Cholesterol
- Analytical Reagent,>95.0%(HPLC)
- s4154
- 3h-cholesterol
- CMC_13392
- 5,6-Cholesten-3.beta.-ol
- ALFQ component cholesterol
- Cholest-5-en-3-ol (3.beta.)-
- HSDB 7106
- Fancol CH
- 20-epi-cholesterol
- Cholesterol, tested according to Ph.Eur.
- Cholesterol, from lanolin, >=99.0% (GC)
- Cholesterol, powder, BioReagent, suitable for cell culture, >=99%
- BIDD:ER0548
- Cholesterol, United States Pharmacopeia (USP) Reference Standard
- (1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0;{2,7}.0;{11,15}]heptadec-7-en-5-ol
- SMP1_000069
- 129111-15-5
- Z2033589790
- C00187
- Cholesterol (>99%)
- Cholest-5-en-3-ol (3beta)
- 3ss--Hydroxy-5-cholestene
- 1zhy
- Cholest-5-en-3-ol, (3-.beta.)-
- BP-26125
- (1R,3aS,3bS,7S,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol
- Cholest-5-en-3-ol, (3beta)-
- NCGC00159351-02
- C3624
- CCRIS 2834
- CHEMBL112570
- CHOLESTEROL (IARC)
- BDBM20192
- 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- HY-N0322
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cholesterol (JP18/NF)
- EC 200-353-2
- CHOLESTEROL [HSDB]
- Army Liposome Formulation component cholesterol
- ALF component cholesterol
- CHOLESTEROL [IARC]
- GS-6857
- Cholesterol-t
- Provitamin-d
- Cholesterol, 94%
- 5-cholestene-3beta-ol
- Cholesterol, >=95% (GC), powder, Ash, free
- EINECS 200-353-2
- Nimco cholesterol base No. 712
- 5-Cholesten-3.beta.-ol
- Delta5-Cholesten-3beta-ol
- CS-5106
- NSC 8798
- (3S,8S,9S,10R,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (20bFH)-cholest-5-en-3b-ol
- 97C5T2UQ7J
- Cholesterol?
- (3b)-cholest-5-en-3-ol
- UNII-97C5T2UQ7J
- CHOLESTERINUM [HPUS]
- HY-N0322B
- NS00005787
- MFCD00003646
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- DTXSID3022401
- 22243-67-0
- 20-iso-cholesterol
- Cholesterol, NIST(R) SRM(R) 911c
- 5:6-Cholesten-3.beta.-ol
- Cholesterol, Sigma Grade, >=99%
- Cholest-5-en-3.beta.-ol
-
- MDL: MFCD00003646
- インチ: 1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
- InChIKey: HVYWMOMLDIMFJA-DPAQBDIFSA-N
- ほほえんだ: O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]
- BRN: 1915888
計算された属性
- せいみつぶんしりょう: 386.35500
- どういたいしつりょう: 386.354866087 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.7
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 386.7
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.067 g/mL at 25 °C(lit.)
- ゆうかいてん: 147-149 °C (lit.)
- ふってん: 360 °C(lit.)
- フラッシュポイント: 250 ºC
- 屈折率: 1.5250 (estimate)
- ようかいど: H2O: 0.002 mg/mL
- すいようせい: 無視できる
- PSA: 20.23000
- LogP: 7.38870
- におい: Almost odorless
- 濃度: 500 ×
- じょうきあつ: VP: 0.171 mm Hg at 149 °C
- 最大波長(λmax): 212(Hexane)(lit.)
- マーカー: 2201
- ようかいせい: negligible
- ひせんこうど: -36 º (c=2, dioxane)
- かんど: 光に敏感
- 酸性度係数(pKa): 15.03±0.70(Predicted)
Cholesterol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 1170 3/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 10-48/20/22-40-38-22-36/37/38-67-36/38-20-63
- セキュリティの説明: S24/25-S22-S36/37
- RTECS番号:FZ8400000
-
危険物標識:
- セキュリティ用語:S22;S24/25
- リスク用語:R10
- 危険レベル:IRRITANT
- TSCA:Yes
- ちょぞうじょうけん:−20°C
Cholesterol 税関データ
- 税関コード:2906131000
- 税関データ:
中国税関コード:
2906131000
Cholesterol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20176-10g |
Cholesterol |
57-88-5 | 97% | 10g |
¥57 | 2023-09-15 | |
Key Organics Ltd | AS-11743-1MG |
Cholesterol |
57-88-5 | >99% | 1mg |
£36.00 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804517-2.5kg |
Cholesterol |
57-88-5 | Reagent Grade, >95.0%(GC) | 2.5kg |
¥4910.00 | 2025-03-04 | |
abcr | AB114973-50 g |
Cholesterol, 95%; . |
57-88-5 | 95% | 50 g |
€26.50 | 2023-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032992-10g |
Cholesterol |
57-88-5 | 10g |
¥73 | 2024-05-22 | ||
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0690800243-25g |
Cholesterol |
57-88-5 | 25g |
¥ 87.1 | 2024-07-19 | ||
eNovation Chemicals LLC | D512536-500g |
Cholesterol |
57-88-5 | 98% | 500g |
$180 | 2024-05-23 | |
eNovation Chemicals LLC | D512536-2Kg |
Cholesterol |
57-88-5 | 98% | 2kg |
$1220 | 2023-09-03 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1036725000 |
Cholesterol |
57-88-5 | extra pure, powder, EMPROVE | 5KG |
¥37622.22 | 2022-02-23 | |
Oakwood | 121530-25g |
Cholesterol |
57-88-5 | 95% | 25g |
$22.00 | 2024-07-19 |
Cholesterol 関連文献
-
1. Cholesterol driven alteration of the conformation and dynamics of phospholamban in model membranesMoutusi Manna,Chaitali Mukhopadhyay Phys. Chem. Chem. Phys. 2011 13 20188
-
2. Impact of sterol tilt on membrane bending rigidity in cholesterol and 7DHC-containing DMPC membranesGeorge Khelashvili,Michael Rappolt,See-Wing Chiu,Georg Pabst,Daniel Harries Soft Matter 2011 7 10299
-
Fabian Keller,Andreas Heuer Soft Matter 2021 17 6098
-
Salma Akter,Mohammad Abu Sayem Karal,Sharif Hasan,Md. Kabir Ahamed,Marzuk Ahmed,Shareef Ahammed RSC Adv. 2022 12 28283
-
Junyao Li,Siyang Li,Shumin Cheng,Narcisse T. Tsona,Lin Du Environ. Sci.: Processes Impacts 2018 20 1500
-
Matti Javanainen,Hector Martinez-Seara Phys. Chem. Chem. Phys. 2019 21 11660
-
Darragh O' Connor,Aisling Byrne,Tia E. Keyes RSC Adv. 2019 9 22805
-
Rahat Alam,Raihan Rahman Imon,Md. Enamul Kabir Talukder,Shahina Akhter,Md. Alam Hossain,Foysal Ahammad,Md. Mashiar Rahman RSC Adv. 2021 11 40120
-
Dandan Sun,Xubo Lin,Ning Gu Soft Matter 2014 10 2160
-
Mohammadreza Aghaaminiha,Amir M. Farnoud,Sumit Sharma Soft Matter 2021 17 2742
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
- Euonymus japonicus Thunb.
- Natural Products and Extracts Plant Extracts Plant based Erucaria microcarpa
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Cholesterolに関する追加情報
The Comprehensive Guide to Cholesterol (CAS No. 57-88-5): Properties, Functions, and Health Implications
Cholesterol (CAS No. 57-88-5) is a vital lipid molecule that plays a crucial role in human physiology. This sterol compound is essential for cell membrane structure, hormone synthesis, and bile acid production. As a lipophilic molecule, cholesterol is insoluble in water but soluble in organic solvents, making it a fundamental component of biological systems. The chemical formula C27H46O reflects its complex structure, featuring four fused hydrocarbon rings and a hydroxyl group.
Recent studies highlight growing public interest in cholesterol management, particularly regarding HDL and LDL cholesterol levels. Many health-conscious individuals search for "how to lower cholesterol naturally" or "best foods for cholesterol control," reflecting widespread concern about cardiovascular health. The cholesterol metabolism pathway has become a hot topic in nutritional science, with researchers investigating the relationship between dietary cholesterol and blood lipid profiles.
In biochemistry, cholesterol biosynthesis occurs primarily in the liver through the mevalonate pathway. This metabolic process involves more than 30 enzymatic steps, with HMG-CoA reductase serving as the rate-limiting enzyme. Pharmaceutical interventions targeting cholesterol synthesis, such as statins, remain among the most prescribed medications worldwide. The cholesterol transport system, mediated by lipoproteins, ensures proper distribution throughout the body while maintaining cholesterol homeostasis.
The structural role of cholesterol in cell membranes cannot be overstated. It modulates membrane fluidity and permeability while participating in lipid raft formation - specialized microdomains crucial for cellular signaling. Beyond its structural functions, cholesterol serves as the precursor for all steroid hormones, including cortisol, estrogen, and testosterone. The conversion of cholesterol to bile acids in the liver represents another critical metabolic pathway supporting digestion.
Current research explores innovative approaches to cholesterol regulation, including nutraceuticals that modulate cholesterol absorption in the gut. Functional foods enriched with plant sterols and stanols have gained popularity as natural cholesterol-lowering agents. Scientific investigations continue to unravel the complex interplay between genetic factors affecting cholesterol and environmental influences such as diet and exercise.
From an industrial perspective, cholesterol finds applications in pharmaceutical formulations, cosmetic products, and research reagents. Its amphipathic nature makes it valuable for liposome preparation in drug delivery systems. In laboratory settings, cholesterol standards are indispensable for analytical methods like HPLC and mass spectrometry. The compound's stability and well-characterized properties ensure its continued importance across multiple scientific disciplines.
Emerging trends in cholesterol research focus on its role in brain health and neurodegenerative diseases. Scientists are investigating the connection between cholesterol metabolism in the brain and conditions like Alzheimer's disease. Another growing area examines the gut microbiome and cholesterol relationship, revealing how intestinal bacteria influence lipid metabolism. These cutting-edge studies demonstrate that our understanding of cholesterol's biological significance continues to evolve.
For individuals monitoring their health, understanding cholesterol test results has become increasingly important. Medical professionals emphasize the importance of regular lipid profile testing to assess total cholesterol levels and lipoprotein ratios. Public health campaigns promote awareness about maintaining optimal cholesterol ratios through lifestyle modifications, reflecting the compound's central role in preventive medicine.
The commercial market for cholesterol-related products continues to expand, ranging from dietary supplements to diagnostic kits. Manufacturers prioritize high-purity cholesterol extraction methods to meet pharmaceutical-grade standards. Analytical techniques for cholesterol quantification have become more sophisticated, enabling precise measurements in complex biological matrices. These advancements support both clinical applications and basic research into cholesterol's multifaceted roles.
Environmental scientists have begun studying cholesterol degradation pathways in ecosystems, particularly its persistence and transformation in wastewater systems. This research contributes to our understanding of how natural systems process sterol compounds. Meanwhile, food scientists investigate cholesterol oxidation products that form during cooking, assessing their potential health impacts and developing mitigation strategies.
Educational resources about cholesterol biochemistry remain in high demand as both healthcare professionals and the general public seek accurate information. Reputable sources emphasize evidence-based approaches to cholesterol management strategies, countering widespread misconceptions. The scientific community continues to refine its recommendations regarding dietary cholesterol intake guidelines, reflecting ongoing research into individual variability in cholesterol metabolism.
Technological innovations have improved cholesterol detection methods, enabling point-of-care testing and home monitoring devices. These developments empower individuals to track their cholesterol levels more conveniently while providing healthcare providers with better tools for preventive care. The integration of artificial intelligence in cholesterol data analysis promises to enhance personalized medicine approaches to lipid management.
As our scientific understanding deepens, cholesterol research continues to reveal surprising connections to various physiological processes. From its fundamental role in cell membrane dynamics to its involvement in chronic disease pathways, this remarkable molecule remains at the forefront of biomedical investigation. The ongoing study of cholesterol's biological functions ensures its continued relevance across multiple scientific and medical disciplines.
57-88-5 (Cholesterol) 関連製品
- 910-31-6(3β-Chlorocholest-5-ene)
- 604-32-0(Cholesterol Benzoate)
- 434-16-2((3b)-7-Dehydro Cholesterol)
- 604-35-3(Cholesterol 3-Acetate)
- 57-87-4(Ergosterol Standard)
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)
- 1638760-94-7({2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine)
- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)
- 1431963-23-3(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride)
- 10133-22-9(5-(Bromomethyl)benzo[b]thiophene)

